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Introduction

N-Acetyl-9-aminominocycline, more commonly known as Sarecycline, is a novel, narrow-
spectrum tetracycline-class antibiotic. It is specifically designed for the treatment of
inflammatory lesions of non-nodular moderate to severe acne vulgaris. As a modified
aminomethylcycline, its structure is designed to achieve a targeted antibacterial effect while
potentially minimizing some of the side effects associated with broader-spectrum tetracyclines.
This document provides a comprehensive overview of the preliminary toxicity screening of
Sarecycline, summarizing key non-clinical safety data. The information presented is collated
from publicly available regulatory documents and scientific publications.

Acute and Chronic Toxicity
Acute Oral Toxicity

In a study involving Sprague-Dawley rats, a single oral gavage dose of Sarecycline was
administered at levels of 100, 300, and 2000 mg/kg. Mortality was observed at the highest
dose of 2000 mg/kg, suggesting that the acute oral LD50 in rats is likely in this range.[1]

Chronic Toxicity
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Chronic toxicology studies have been conducted in rats (6 months) and monkeys (9 months).
The toxicity profile observed in these studies was generally consistent with the known class
effects of tetracyclines, including potential effects on the liver and kidneys.[1]

Data Presentation: Summary of Genotoxicity and
Phototoxicity Studies

The following tables summarize the key quantitative data from the preclinical toxicity

assessment of Sarecycline.

Table 1. Summary of Genotoxicity Assays for Sarecycline

Concentration

Metabolic
Assay Type Test System sIDoses L Result
Activation (S9)
Tested
Bacterial
Salmonella
Reverse ) ) Up to 5000 p ) ) )
) typhimurium and With and Without  Negative
Mutation Assay o , g/plate
Escherichia coli
(Ames Test)
) ) Up to 750 pg/mL
In Vitro Chinese Hamster
(4h treatment), ) ] ]
Chromosomal Ovary (CHO) With and Without  Negative
) Up to 125 pg/mL
Aberration Test cells
(20h treatment)
In Vitro Up to 100 pg/mL
Mammalian Cell (4h, no S9), Up
_ L5178Y/TK+/-
Gene Mutation to 20 pg/mL (4h, ) ) ]
mouse ) With and Without  Negative
Test (Mouse with S9), Up to
lymphoma cells
Lymphoma 25 pg/mL (24h,
Assay) no S9)
In Vivo ]
] Single oral
Mammalian
Sprague-Dawley  gavage doses of ]
Erythrocyte N/A Negative
) rat bone marrow 0, 100, 300, and
Micronucleus
2000 mg/kg
Test
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Table 2: Summary of Phototoxicity Studies for Sarecycline

UVA Radiation

Study Type Animal Model Dosing Result
Exposure
Dose-related
Intravenous o
] ) 4.8 mW/cm2forl  phototoxicity
Systemic SKH1-hr hairless  doses up to 75 )
o ) hour after each observed, mainly
Phototoxicity mice mg/kg/day for 2
dose at doses =50
days
mg/kg.[1]
Skin reactions
] (erythema,
Single )
) ] edema, flaking,
Local SKH1-hr hairless  intracutaneous 5 mW/cmz? for 1 o
o ] scab) indicating
Phototoxicity mice doses up to hour o
phototoxicity at
0.375 mg/mouse
the 0.375 mg
dose.[1]

Experimental Protocols

The following sections detail the methodologies for the key toxicity experiments. These

protocols are based on standard regulatory guidelines and information disclosed in the FDA

review of Sarecycline.[1]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of Sarecycline and its metabolites to induce gene mutations

(point mutations) in bacterial strains.

Methodology:

o Tester Strains: A panel of Salmonella typhimurium strains and Escherichia coli strains, which

are sensitive to different types of mutagens, were used. These strains have mutations in the

histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to

synthesize the respective amino acid.
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o Metabolic Activation: The assay was conducted both in the presence and absence of a
mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites
that may be mutagenic.

o Exposure: The tester strains were exposed to various concentrations of Sarecycline (up to
5000 u g/plate ) on minimal agar plates.

 Incubation: The plates were incubated for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have mutated back to a state where
they can synthesize the required amino acid) was counted for each concentration and
compared to the negative control. A significant, dose-dependent increase in the number of
revertant colonies indicates a positive result.

Result: Sarecycline was found to be non-mutagenic in the Ames test, as it did not cause a
significant increase in revertant colonies in any of the tested strains, with or without metabolic
activation.[1]

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To determine if Sarecycline induces chromosomal damage (clastogenicity or
aneugenicity) in the bone marrow of living animals.

Methodology:
o Test System: Male and female Sprague-Dawley rats were used.

e Dosing: The rats were administered a single oral gavage dose of Sarecycline at 0, 100, 300,
and 2000 mg/kg.

e Bone Marrow Sampling: Bone marrow was harvested from the animals at appropriate time
points after dosing (typically 24 and 48 hours).

o Slide Preparation: The bone marrow cells were smeared onto microscope slides and stained
to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes
(NCEs).
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e Micronuclei Scoring: A statistically significant number of PCEs (immature red blood cells)
were scored under a microscope for the presence of micronuclei. Micronuclei are small,
extranuclear bodies formed from chromosome fragments or whole chromosomes that lag
during cell division.

» Toxicity Assessment: The ratio of PCEs to NCEs was also calculated to assess bone marrow

toxicity.

Result: Sarecycline did not induce a significant increase in the frequency of micronucleated
PCEs in the bone marrow of rats at any dose level, indicating it is not genotoxic in this in vivo
assay.[1]
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

The preliminary toxicity screening of N-Acetyl-9-aminominocycline (Sarecycline) indicates a
safety profile consistent with other tetracycline-class antibiotics. A comprehensive battery of in
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vitro and in vivo genotoxicity studies showed no evidence of mutagenic or clastogenic potential.
[1] Acute oral toxicity in rats is low, with mortality only observed at a high dose. Phototoxicity, a
known effect of tetracyclines, was observed in non-clinical models at certain doses.[1] Overall,
the non-clinical data supported the further development and clinical investigation of Sarecycline
for its approved indication.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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